3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
Chemical Structure and Key Features
The compound 3-(4-ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (hereafter referred to as Compound A) is a pyridazine derivative featuring:
- A pyridazine core substituted at position 3 with a 4-ethylphenyl group.
- A sulfanyl (-S-) linker at position 6 connected to a 1,2,4-oxadiazole ring.
- The oxadiazole ring is further substituted with a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(28-27-18)31-13-19-26-21(29-30-19)16-7-9-17(10-8-16)22(23,24)25/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLUBKSCOJJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a compound that incorporates both pyridazine and oxadiazole moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
- Molecular Formula : C22H17F3N4OS
- Molecular Weight : 442.5 g/mol
- CAS Number : 1115285-29-4
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest significant pharmacological potential.
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole scaffold have demonstrated notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli . A review highlighted that certain derivatives exhibited stronger antibacterial activity compared to standard antibiotics like amoxicillin .
Anticancer Potential
The oxadiazole moiety is particularly promising in cancer research due to its ability to interact with cellular targets involved in tumor growth. Recent studies have indicated:
- Mechanism of Action : Oxadiazole derivatives may inhibit key enzymes and growth factors associated with cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) . This suggests that the compound could potentially serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
- Antitubercular Activity : Research by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis .
- Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that modifications of the oxadiazole structure can enhance cytotoxicity against malignant cells .
- Molecular Docking Studies : These studies have been employed to predict the binding affinity of oxadiazole derivatives to specific biological targets, further supporting their potential as therapeutic agents .
Data Tables
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula : C₂₃H₁₈F₃N₅OS
- Molecular Weight : 477.49 g/mol (calculated from ).
- Available Quantity : 74 mg (as listed in a 2025 screening report ).
These methods suggest that Compound A could be synthesized through analogous nucleophilic substitution or cyclization strategies.
Comparison with Similar Compounds
Structural Analogs from Screening Libraries
lists several pyridazine derivatives screened alongside Compound A. Key comparisons are summarized below:
| Compound ID | Substituents (Position 3 and 6) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences vs. Compound A |
|---|---|---|---|---|
| Compound A | 3-(4-Ethylphenyl), 6-(oxadiazole-sulfanyl-CF₃-phenyl) | C₂₃H₁₈F₃N₅OS | 477.49 | Reference compound |
| Compound 2 | 3-(4-Methylphenyl), 6-(oxadiazole-sulfanyl-SMe-phenyl) | C₂₁H₁₈N₄OS₂ | 406.53 | Methylphenyl at position 3; methylsulfanyl substituent |
| Compound 3 | 3-(4-Ethoxyphenyl), 6-(oxadiazole-sulfanyl-dimethylphenyl) | C₂₃H₂₂N₄O₂S | 418.52 | Ethoxyphenyl at position 3; dimethylphenyl on oxadiazole |
| Compound 4 | 3-(3,4-Dimethylphenyl), 6-(oxadiazole-sulfanyl-ethoxyphenyl) | C₂₃H₂₂N₄O₂S | 418.52 | Dimethylphenyl at position 3; ethoxyphenyl on oxadiazole |
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Compound A’s trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may enhance metabolic stability compared to compounds with electron-donating groups (e.g., -OCH₃ in ’s analog) .
- Molecular Weight : Compound A has a higher molecular weight (477.49 g/mol) compared to analogs like Compound 2 (406.53 g/mol), likely due to the trifluoromethyl group and extended oxadiazole-phenyl chain .
Comparison with 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
describes a close analog (Compound B ) with:
- Substituents : 3-methoxyphenyl at position 3 and 3-(trifluoromethyl)phenyl on the oxadiazole.
- Molecular Formula : C₂₂H₁₆F₃N₅O₂S.
- Key Differences: Positional Isomerism: The trifluoromethyl group is at the meta position (vs. para in Compound A), which may alter electronic distribution and steric interactions.
Functional Group Impact on Physicochemical Properties
- Sulfanyl Linker : The -S- linker in Compound A and its analogs (e.g., ’s compounds) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic resistance compared to simpler heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
